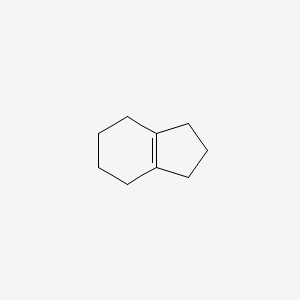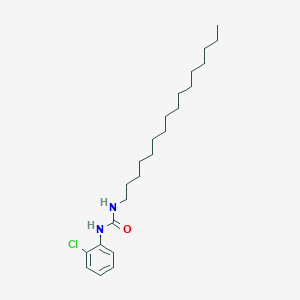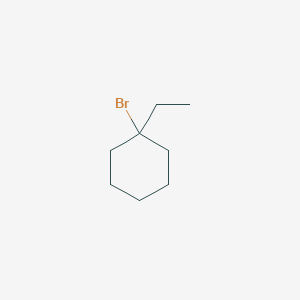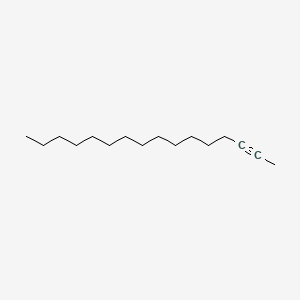
2-Hexadecyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecyne is an organic compound with the molecular formula C16H30 It is a type of alkyne, characterized by the presence of a carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hexadecyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes . For instance, the reaction between 1-hexyne and a suitable alkyl halide in the presence of a strong base like sodium amide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes . These processes often use metal catalysts such as palladium or nickel to facilitate the addition of alkyl groups to terminal alkynes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexadecyne undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as ketones and carboxylic acids.
Reduction: Hydrogenation of this compound can yield hexadecane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-bromohexadecane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogenation typically requires halogens like bromine or chlorine, often in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Hexadecane.
Substitution: Halogenated derivatives like 2-bromohexadecane.
Applications De Recherche Scientifique
2-Hexadecyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Hexadecyne exerts its effects is primarily through its reactivity at the triple bond . This reactivity allows it to participate in various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Hexadecane: A saturated hydrocarbon with the formula C16H34.
1-Hexadecene: An alkene with the formula C16H32.
2-Hexadecene: Another alkyne with a similar structure but different reactivity.
Uniqueness: 2-Hexadecyne is unique due to its triple bond , which imparts distinct chemical properties compared to its saturated and unsaturated counterparts. This triple bond makes it more reactive and versatile in chemical synthesis .
Propriétés
Numéro CAS |
629-75-4 |
|---|---|
Formule moléculaire |
C16H30 |
Poids moléculaire |
222.41 g/mol |
Nom IUPAC |
hexadec-2-yne |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7-16H2,1-2H3 |
Clé InChI |
QYOCOJVJMRFVPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


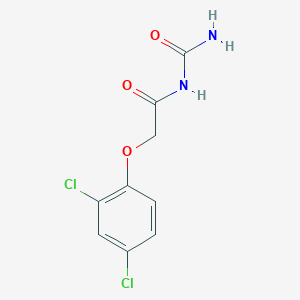
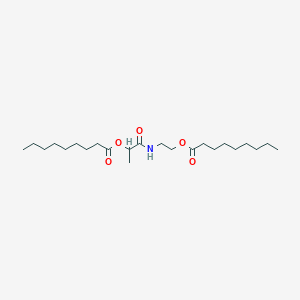
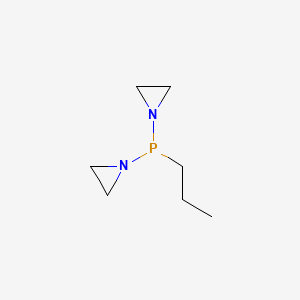
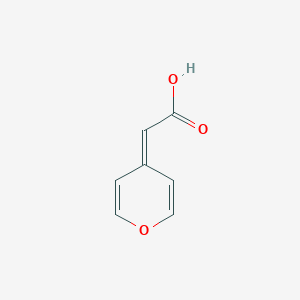
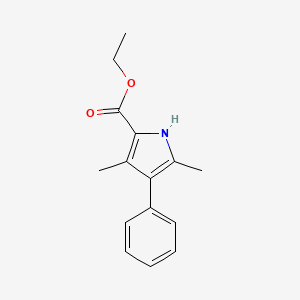
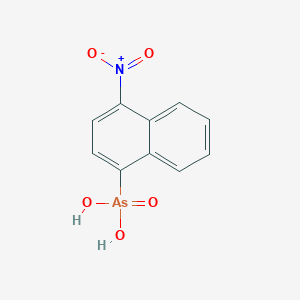
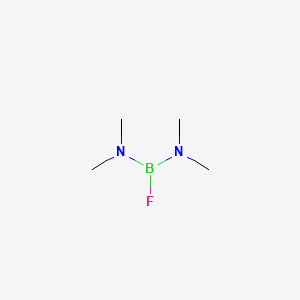
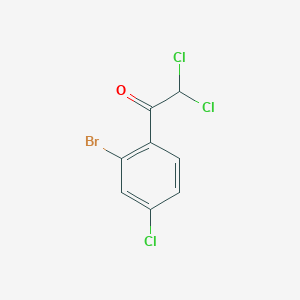
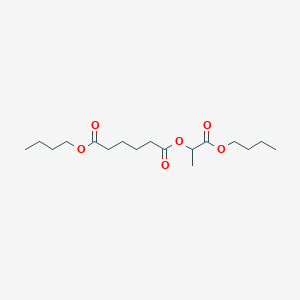
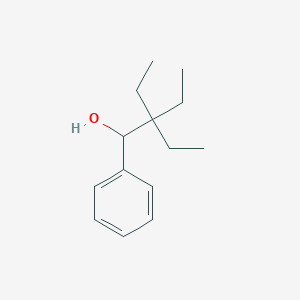
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)
